5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
CAS No.: 133687-93-1
Cat. No.: VC21238821
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 133687-93-1 |
---|---|
Molecular Formula | C8H5F3N2O |
Molecular Weight | 202.13 g/mol |
IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
Standard InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) |
Standard InChI Key | LSOWBXYANGMSPY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is known by several synonymous names in chemical databases and literature. The compound is uniquely identified through various systematic naming conventions and registry numbers as detailed in Table 1.
Table 1: Identification Parameters of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Identification Parameter | Value |
---|---|
CAS Registry Number | 133687-93-1 |
Molecular Formula | C₈H₅F₃N₂O |
IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) |
InChIKey | LSOWBXYANGMSPY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 |
The compound is also known by several alternative names, including:
-
5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
-
5-(trifluoromethyl)benzimidazol-2(3H)-one
Structural Features
The structure of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one consists of a benzimidazolone core with a trifluoromethyl substituent at position 5. Key structural features include:
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A fused ring system comprising a benzene ring and an imidazolone ring
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A carbonyl group at position 2 of the imidazole ring
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A trifluoromethyl (CF₃) group at position 5 of the benzene ring
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Two nitrogen atoms in the five-membered heterocyclic ring
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A planar or near-planar conformation typical of benzimidazole systems
The presence of the trifluoromethyl group introduces unique electronic properties to the molecule, potentially affecting its reactivity, solubility, and biological activity profiles.
Physical and Chemical Properties
Basic Physical Properties
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one possesses distinctive physical characteristics that influence its behavior in chemical and biological systems.
Table 2: Physical Properties of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Property | Value | Source |
---|---|---|
Molecular Weight | 202.13 g/mol | |
Exact Mass | 202.03539727 Da | |
Physical State | Solid (presumed) | N/A |
LogP | 1.4 (XLogP3-AA) | |
LogP (alternate calculation) | 1.87500 | |
Polar Surface Area (PSA) | 48.65000 |
Computed Chemical Properties
Computational methods have been used to predict various chemical properties of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, providing insights into its potential reactivity and intermolecular interactions.
Table 3: Computed Chemical Properties of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Property | Value | Source |
---|---|---|
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 4 | |
Rotatable Bond Count | 0 | |
Hazard Symbols | T (Toxic) | |
Risk Codes | 25 | |
Safety | 45 |
The compound contains two hydrogen bond donors (the N-H groups) and four hydrogen bond acceptors (the carbonyl oxygen and the fluorine atoms in the trifluoromethyl group). The absence of rotatable bonds suggests a rigid molecular structure, which may influence its binding characteristics in biological systems .
Related Compounds and Derivatives
Benzyl Derivatives
Several derivatives of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one have been documented, including N-substituted variants that may exhibit altered physicochemical and biological properties.
One notable derivative is 1-Benzyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 161469-01-8), which features a benzyl group attached to one of the nitrogen atoms in the imidazole ring .
Table 4: Properties of 1-Benzyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one
Property | Value | Source |
---|---|---|
CAS Number | 161469-01-8 | |
Molecular Formula | C₁₅H₁₁F₃N₂O | |
Molecular Weight | 292.256 | |
Density | 1.4±0.1 g/cm³ | |
LogP | 3.98 | |
Index of Refraction | 1.572 |
The addition of the benzyl group significantly increases the molecular weight and lipophilicity compared to the parent compound, with the LogP value increasing from 1.4 to 3.98. This enhanced lipophilicity may influence the compound's membrane permeability and distribution in biological systems .
Thione Derivatives
Another related compound is 1-Isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione, which differs from the parent compound in two key aspects: the oxygen at position 2 is replaced with sulfur (forming a thione), and an isopropyl group is attached to one of the nitrogen atoms .
This derivative maintains the trifluoromethyl group at position 5 but introduces additional structural modifications that may confer distinct chemical and biological properties. The replacement of the carbonyl oxygen with sulfur typically results in different hydrogen bonding characteristics and electronic properties .
Applications and Research Context
Significance of Fluorinated Heterocycles
Fluorinated heterocycles, including trifluoromethyl-substituted benzimidazoles, have gained prominence in medicinal chemistry and materials science due to several advantageous properties:
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Enhanced metabolic stability
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Altered electronic distributions affecting binding interactions
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Modified acidity/basicity of neighboring functional groups
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Increased lipophilicity influencing membrane permeability
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Potential for forming unique non-covalent interactions
These properties make trifluoromethylated compounds valuable scaffolds for developing pharmaceuticals and functional materials with enhanced performance characteristics.
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